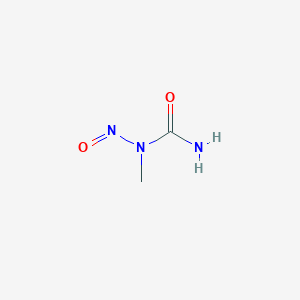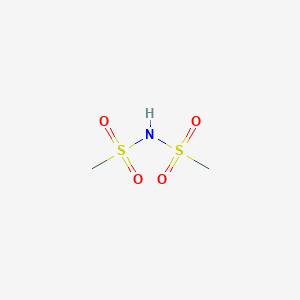
(S)-2-Amino-4-phenylbutanoic acid hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride involves the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, leading to decarboxylation and subsequent opening of the lactam ring. This process results in the formation of 4-amino-3-R-4phenylbutanoic acid hydrochlorides with satisfactory yields. Different methods, including acid hydrolysis of oxopyrrolidinecarboxylic acids, present experimentally simple approaches for direct preparation of targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Molecular Structure Analysis
The molecular structure of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been elucidated through various spectroscopic and computational methods. X-ray crystallographic analysis has played a crucial role in determining the stereochemistry of similar β-substituted γ-aminobutyric acid derivatives, providing insights into their configuration and conformation (Nakamura et al., 1976).
Chemical Reactions and Properties
The reactivity of (S)-2-Amino-4-phenylbutanoic acid hydrochloride towards the formation of tetrazole-containing derivatives highlights its chemical versatility. This is achieved by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the compound's potential in synthetic chemistry applications (Putis et al., 2008).
Applications De Recherche Scientifique
Tetrazole Derivatives Synthesis
- Application : The amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid are used to prepare tetrazole-containing derivatives, which have potential applications in pharmaceuticals and materials science (Putis, Shuvalova, & Ostrovskii, 2008).
Structural Analysis in Biochemistry
- Application : X-ray crystallographic analysis of derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, provides insights into the stereochemistry of amino acids, which is crucial for understanding biochemical interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Quantum Computational and Spectroscopic Studies
- Application : Density functional theory (DFT) calculations and spectroscopic studies of 2-phenylbutanoic acid and its derivatives, including 2-amino-2-phenylbutanoic acid, contribute to understanding their chemical properties, which is important for material science and drug design (Raajaraman, Sheela, & Muthu, 2019).
Synthesis of Pharmacologically Active Compounds
- Application : The synthesis of β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, is significant in creating compounds with high pharmacological activity, such as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Enzyme-Catalyzed Syntheses
- Application : Enzymatic procedures for synthesizing (S)-2-amino-4-phenylbutanoic acid are explored for their potential in producing building blocks for angiotensin converting enzyme inhibitors, showcasing the role of biocatalysis in drug synthesis (Bradshaw, Wong, Hummel, & Kula, 1991).
Propriétés
IUPAC Name |
(2S)-2-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMONIBOQCTCF-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)







![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)




